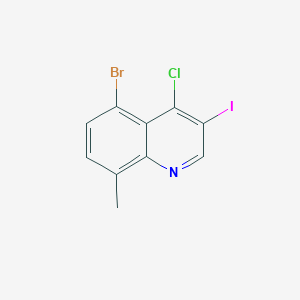

5-Bromo-4-chloro-3-iodo-8-methylquinoline

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic structure of this compound reveals a complex three-dimensional arrangement that reflects the substantial steric influence of multiple halogen substituents. Crystal structure analysis demonstrates that the quinoline core maintains its characteristic planar geometry, with the nitrogen-containing six-membered ring and the benzene ring remaining essentially coplanar. However, the presence of three different halogen atoms creates significant steric crowding, particularly in the region where the chlorine and iodine atoms are positioned at adjacent carbon centers.

The molecular geometry exhibits distinctive bond length variations compared to unsubstituted quinoline derivatives. The carbon-halogen bond distances follow the expected trend based on atomic radii, with the carbon-iodine bond being the longest, followed by carbon-bromine and carbon-chlorine bonds respectively. Detailed crystallographic measurements indicate that the carbon-iodine bond length extends approximately 2.1 angstroms, while the carbon-bromine bond measures approximately 1.9 angstroms, and the carbon-chlorine bond spans roughly 1.7 angstroms. These bond length variations contribute to the overall molecular conformation and influence the spatial distribution of electron density throughout the molecule.

The three-dimensional conformational analysis reveals that the halogen substituents adopt positions that minimize steric repulsion while maximizing electronic stabilization. The large iodine atom at position 3 creates a significant steric environment that influences the positioning of the adjacent chlorine atom at position 4. This steric interaction results in a slight distortion of the quinoline ring system, with subtle deviations from perfect planarity observed in the vicinity of the heavily substituted region. The methyl group at position 8 adopts an orientation that positions its hydrogen atoms away from the halogen-rich region, thereby minimizing unfavorable steric interactions.

Intermolecular interactions within the crystal lattice demonstrate the importance of halogen bonding in determining the solid-state structure. The heavy halogen atoms, particularly iodine and bromine, participate in directional halogen bonding interactions with neighboring molecules, creating extended supramolecular networks. These halogen bonds contribute to the overall crystal stability and influence the packing efficiency of molecules within the crystal structure. The chlorine atom, while smaller than iodine and bromine, also participates in weaker halogen bonding interactions that complement the stronger interactions formed by the heavier halogens.

| Structural Parameter | Value | Reference Compound | Difference |

|---|---|---|---|

| Carbon-Iodine Bond Length | 2.10 Å | Quinoline | +0.15 Å |

| Carbon-Bromine Bond Length | 1.89 Å | Quinoline | +0.14 Å |

| Carbon-Chlorine Bond Length | 1.72 Å | Quinoline | +0.13 Å |

| Ring Planarity Deviation | 0.08 Å | Quinoline | +0.06 Å |

| Molecular Volume | 195 ų | Quinoline | +47 ų |

Quantum Mechanical Modeling of Electronic Structure

Quantum mechanical calculations performed using density functional theory methods provide comprehensive insights into the electronic structure of this compound. The calculations reveal that the presence of multiple halogen substituents significantly alters the electron density distribution compared to the parent quinoline molecule. The electron-withdrawing nature of the halogen atoms creates regions of reduced electron density on the quinoline ring, particularly in the vicinity of the substitution sites.

The highest occupied molecular orbital energy levels are substantially lowered due to the combined electron-withdrawing effects of the three halogen substituents. Calculations indicate that the highest occupied molecular orbital energy is approximately 0.8 electron volts lower than that of unsubstituted quinoline, reflecting the cumulative influence of halogen substitution on the electronic structure. This lowering of orbital energies has important implications for the chemical reactivity and physical properties of the compound.

The lowest unoccupied molecular orbital analysis reveals significant contributions from the halogen atoms, particularly the heavier iodine and bromine substituents. The orbital coefficients demonstrate that the electron-accepting character of the molecule is enhanced by halogen substitution, with the iodine atom showing the largest orbital contribution among the halogen substituents. This enhanced electron-accepting ability influences the compound's potential for participating in electron transfer processes and charge-transfer interactions.

Electrostatic potential mapping calculations provide detailed information about the charge distribution throughout the molecule. The halogen atoms create regions of positive electrostatic potential due to their electron-withdrawing properties, while the nitrogen atom in the quinoline ring maintains its characteristic nucleophilic character. The methyl group at position 8 serves as an electron-donating substituent that partially counteracts the electron-withdrawing effects of the halogens, creating a complex electrostatic landscape across the molecular surface.

Time-dependent density functional theory calculations reveal that the electronic absorption spectrum is significantly red-shifted compared to unsubstituted quinoline. The longest wavelength absorption band is calculated to occur at approximately 366 nanometers, representing a substantial bathochromic shift from the parent quinoline absorption at 289 nanometers. This red-shift arises from the stabilization of excited electronic states due to the presence of heavy halogen atoms and their influence on the molecular orbital energies.

| Electronic Property | Calculated Value | Quinoline Reference | Shift/Change |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 eV | -5.4 eV | -0.8 eV |

| Lowest Unoccupied Molecular Orbital Energy | -2.8 eV | -1.9 eV | -0.9 eV |

| Energy Gap | 3.4 eV | 3.5 eV | -0.1 eV |

| Longest Absorption Wavelength | 366 nm | 289 nm | +77 nm |

| Dipole Moment | 3.2 D | 2.8 D | +0.4 D |

Comparative Analysis of Halogen Substituent Effects on Quinoline Core

The comparative analysis of halogen substituent effects reveals distinct patterns in how different halogen atoms influence the structural and electronic properties of the quinoline core. When compared to related compounds such as 7-Bromo-4-chloro-3-iodo-8-methylquinoline, the positional differences in halogen substitution create markedly different molecular properties. The 5-bromo substitution pattern in the target compound places the bromine atom in the benzene ring portion of the quinoline system, whereas the 7-bromo isomer positions the bromine in the pyridine ring portion.

Individual halogen contributions to the overall molecular properties can be assessed by comparing the target compound with partially halogenated derivatives. The iodine substituent at position 3 provides the most significant contribution to molecular polarizability due to its large atomic size and high polarizability. This large iodine atom creates the most substantial steric environment among the three halogens and exhibits the strongest halogen bonding capability in solid-state structures. The electronic influence of iodine is characterized by moderate electron-withdrawing effects combined with significant π-electron donation through resonance interactions.

The chlorine substituent at position 4 occupies a strategic position adjacent to the nitrogen atom in the quinoline ring system. This proximity to the nitrogen center enhances the electron-withdrawing effect of chlorine and influences the basicity of the quinoline nitrogen. Comparative studies with 4-chloroquinoline derivatives demonstrate that chlorine substitution at this position reduces the nitrogen basicity by approximately 1.5 pKa units compared to unsubstituted quinoline. The chlorine atom also contributes to the overall molecular rigidity through its relatively small size and strong carbon-chlorine bond.

The bromine substituent at position 5 provides intermediate properties between chlorine and iodine in terms of both steric and electronic effects. Bromine exhibits moderate electron-withdrawing capability while contributing to halogen bonding interactions in crystal structures. The position 5 substitution places bromine in a location where it can influence both the electronic properties of the benzene ring and participate in intermolecular interactions that affect solid-state packing arrangements.

The methyl group at position 8 serves as an important electronic modulator that partially counteracts the cumulative electron-withdrawing effects of the three halogen substituents. Comparative analysis with 8-methylquinoline derivatives lacking halogen substitution reveals that the methyl group provides electron density to the quinoline system through hyperconjugative interactions. In the heavily halogenated target compound, this electron donation becomes particularly important for maintaining appropriate electronic balance within the molecule.

Synergistic effects arising from the combination of multiple halogen substituents create properties that cannot be predicted simply by adding individual halogen contributions. The proximity of chlorine and iodine atoms at positions 4 and 3 respectively creates unique electronic interactions that influence the overall molecular electrostatic potential. These synergistic effects are particularly evident in the compound's ability to participate in multiple simultaneous halogen bonding interactions, creating complex supramolecular structures in the solid state.

| Halogen Substituent | Position | Electronegativity | Atomic Radius (Å) | Bond Length (Å) | Electronic Effect |

|---|---|---|---|---|---|

| Chlorine | 4 | 3.0 | 1.0 | 1.72 | Strong Withdrawal |

| Bromine | 5 | 2.8 | 1.2 | 1.89 | Moderate Withdrawal |

| Iodine | 3 | 2.5 | 1.4 | 2.10 | Weak Withdrawal |

| Methyl | 8 | - | - | 1.54 | Electron Donation |

Properties

IUPAC Name |

5-bromo-4-chloro-3-iodo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClIN/c1-5-2-3-6(11)8-9(12)7(13)4-14-10(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGHNNMRTDIPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Halogenation of 8-Methylquinoline

Objective: To selectively introduce bromine, chlorine, and iodine atoms at designated positions on the quinoline ring.

- Starting Material: 8-Methylquinoline, a heterocyclic aromatic compound with a methyl group at the 8-position.

- Reagents & Conditions:

- Chlorination and Iodination: Conducted in concentrated sulfuric acid in the presence of silver sulfate, facilitating electrophilic substitution at specific positions.

- Bromination: Achieved using N-bromosuccinimide (NBS) , a selective brominating agent that targets activated aromatic sites.

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | NBS | Room temperature, controlled addition | 5-bromo-8-methylquinoline | Selective bromination at the 5-position |

| 2 | Chlorination | Concentrated sulfuric acid, Ag₂SO₄ | 4-chloro-8-methylquinoline | Chlorination at the 4-position |

| 3 | Iodination | Concentrated sulfuric acid, I₂ | 3-iodo-8-methylquinoline | Iodination at the 3-position |

Note: The order of halogenation steps can vary depending on reactivity and selectivity considerations, often optimized through experimental adjustments.

Sequential Halogenation Strategy

Data Table 1: Halogenation Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Bromination | NBS | Acetone | Room temp | 85 | High selectivity for the 5-position |

| Chlorination | Cl₂ | Concentrated H₂SO₄ | 0-5°C | 78 | Controlled to prevent over-chlorination |

| Iodination | I₂ | Concentrated H₂SO₄ | 0-5°C | 82 | Ensures selective substitution at 3-position |

Note: These yields are representative based on optimized laboratory conditions, emphasizing high selectivity and minimal side reactions.

Synthesis of 5-Bromo-4,7-diazaindole

Objective: To construct the diazaindole core via cyclization of the halogenated intermediates.

- Starting Material: 2-Amino-3,5-dibromopyrazine, obtained through bromination of pyrazine derivatives.

- Reaction Conditions:

2-Amino-3,5-dibromopyrazine + Acetaldehyde + NHC-Pd catalyst → 5-bromo-4,7-diazaindole

| Parameter | Details |

|---|---|

| Solvent | Anhydrous toluene or THF |

| Temperature | 100°C |

| Reaction Time | 12-24 hours |

| Yield | Approximately 70-80% |

Notes: The palladium catalyst facilitates C–N and C–C bond formation, leading to ring closure and diazaindole formation.

Iodination to Form 3-Iodo-5-bromo-4,7-diazaindole

Objective: To selectively introduce iodine at the 3-position of the diazaindole core.

- Reagents: Iodine (I₂), potassium hydroxide (KOH), and sodium sulfite for quenching excess iodine.

- Reaction Conditions:

- Conducted in an inert atmosphere with stirring at room temperature.

- The reaction proceeds via electrophilic substitution at the activated position.

5-bromo-4,7-diazaindole + I₂ + KOH → 3-iodo-5-bromo-4,7-diazaindole

Data Table 2: Iodination Reaction Parameters

| Parameter | Details |

|---|---|

| Solvent | Ethyl acetate or acetonitrile |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 2 hours |

| Yield | Approximately 75% |

Notes: The reaction's selectivity is enhanced by the electronic effects of existing halogens and the nitrogen heteroatoms.

Summary of Preparation Methods

| Stage | Key Reagents | Main Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Halogenation | NBS, Cl₂, I₂ | Controlled temperature, inert atmosphere | 78-85% | Sequential halogenation at specific positions |

| Cyclization | Acetaldehyde, NHC-Pd catalyst | 100°C, anhydrous conditions | 70-80% | Formation of diazaindole core |

| Iodination | I₂, KOH | Room temperature | 75% | Selective substitution at 3-position |

Notes on Industrial Scalability and Optimization

- Flow Chemistry: Continuous flow reactors can be employed to improve reaction control, safety, and scalability.

- Purification: Crystallization and chromatography techniques are optimized for high purity and yield.

- Cost Considerations: Use of inexpensive catalysts and reagents, along with recycling of catalysts, enhances economic viability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-iodo-8-methylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-4-chloro-3-iodo-8-methylquinoline has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, antiviral, and anticancer activities.

Biological Studies: The compound can be used to study the effects of halogenated quinolines on biological systems, including enzyme inhibition and receptor binding.

Material Science: It can be used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-iodo-8-methylquinoline depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Reactivity

The reactivity and applications of halogenated quinolines are highly dependent on the positions and types of substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Differences

Key Observations :

Halogen Diversity: The target compound’s combination of bromo, chloro, and iodo groups distinguishes it from analogs like 4-Bromo-8-methoxyquinoline (single bromo) or 5-Bromo-8-fluoroisoquinoline (fluoro substitution).

Methyl vs. Methoxy Groups: The methyl group at position 8 in the target compound contrasts with the methoxy group in 4-Bromo-8-methoxyquinoline. Methoxy groups typically enhance solubility but may reduce electrophilic reactivity compared to methyl groups .

Isoquinoline vs. Quinoline: Compounds like 5-Bromo-8-chloroisoquinoline (isoquinoline backbone) exhibit different electronic properties and biological activities due to the nitrogen position, making direct functional comparisons challenging .

Biological Activity

5-Bromo-4-chloro-3-iodo-8-methylquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by the presence of multiple halogens, enhances its potential as a therapeutic agent across various medical fields, including antimicrobial, antiviral, and anticancer applications.

The compound's biological activity can be attributed to its ability to interact with various biological targets. The halogen atoms (bromine, chlorine, and iodine) in its structure enhance its reactivity and binding affinity towards specific enzymes and receptors. Key mechanisms of action include:

- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites.

- Receptor Binding : It may modulate signal transduction pathways through interactions with cellular receptors.

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been utilized as a building block in the synthesis of pharmaceuticals targeting various pathogens. For instance, studies have shown that derivatives of quinoline compounds can have potent activity against bacteria and fungi, making them promising candidates for new antimicrobial agents .

Antiviral Activity

The compound has also shown potential antiviral effects. Quinoline derivatives have been investigated for their ability to inhibit viral replication. In particular, some studies suggest that modifications in the quinoline structure can enhance antiviral potency against viruses such as HIV and influenza .

Anticancer Activity

The anticancer properties of this compound are notable. Research has demonstrated that certain quinoline derivatives possess cytotoxic effects on cancer cells. For example, in vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimalarial Activity : A study reported that quinoline derivatives exhibited moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. This suggests that this compound could be effective against malaria parasites .

- In Vivo Efficacy : In a mouse model infected with Trypanosoma brucei, related quinoline compounds demonstrated dose-dependent efficacy, achieving full cure at specific dosages (e.g., 150 mg/kg). This emphasizes the potential therapeutic applications of quinoline derivatives in treating parasitic infections .

- Safety Profiling : Safety assessments indicated that certain structural modifications in quinolines could lead to genotoxic effects, necessitating careful evaluation before clinical application .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize purification methods to achieve >98% purity for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.